molecular formula C21H25FN2O2 B297118 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone

Cat. No. B297118
M. Wt: 356.4 g/mol
InChI Key: HHYDHMLMLMWNQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone, also known as TFMPP, is a synthetic compound that belongs to the class of substituted piperazines. TFMPP has been extensively studied in the scientific community due to its potential application in the field of pharmacology and drug discovery.

Mechanism of Action

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone acts as a partial agonist at several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C. 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone has been shown to increase the release of serotonin in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone has also been shown to produce psychoactive effects, including altered perception, mood, and behavior.

Advantages and Limitations for Lab Experiments

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone has several advantages for lab experiments, including its high purity and well-established synthesis method. However, 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone also has several limitations, including its potential for abuse and lack of specificity for serotonin receptors.

Future Directions

There are several future directions for research on 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone. One potential direction is the development of drugs that target specific serotonin receptors using 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone as a lead compound. Another potential direction is the investigation of the mechanisms underlying 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone's psychoactive effects. Additionally, the potential therapeutic applications of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone for the treatment of psychiatric disorders such as depression and anxiety could also be explored.

Synthesis Methods

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone can be synthesized by reacting 1-(2,3,5-trimethylphenoxy)-2-(chloromethyl)ethane with 4-(2-fluorophenyl)piperazine in the presence of a base such as potassium carbonate. The reaction yields 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone as a white crystalline powder with a purity of over 98%.

Scientific Research Applications

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone has been extensively studied in the scientific community due to its potential application in the field of pharmacology and drug discovery. 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone has been shown to have affinity for several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C. This makes 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone a potential candidate for the development of drugs that target these receptors.

properties

Molecular Formula

C21H25FN2O2

Molecular Weight

356.4 g/mol

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone

InChI

InChI=1S/C21H25FN2O2/c1-15-12-16(2)17(3)20(13-15)26-14-21(25)24-10-8-23(9-11-24)19-7-5-4-6-18(19)22/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

HHYDHMLMLMWNQY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F)C)C

Origin of Product

United States

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